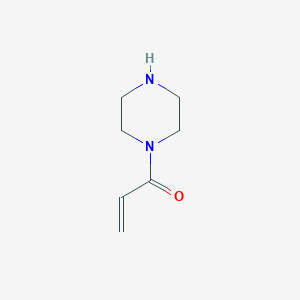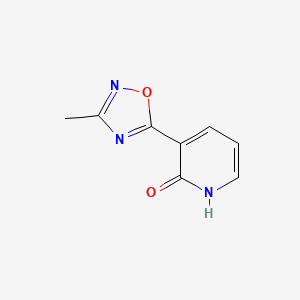![molecular formula C15H22ClNO3 B2725077 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1049720-82-2](/img/structure/B2725077.png)
3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS number 1049720-82-2 . It has a molecular formula of C15H22ClNO3 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound includes a benzaldehyde group attached to a morpholine ring via an ethoxy linker . The morpholine ring is substituted with two methyl groups . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.8 . It’s typically stored at room temperature and is stable under normal conditions .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- The synthesis and structures of related compounds have shown potential in the development of new organic synthesis methods and materials. For example, compounds synthesized from benzaldehyde with certain reactants in the presence of morpholine have exhibited potent calcium channel-blocking activity, indicating their potential use in medicinal chemistry (Nitta, Takimoto, & Ueda, 1992). Another study reported the lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide with morpholine, leading to compounds that catalytically induce the addition of diethylzinc to benzaldehyde with high enantioselectivity (Solà et al., 1998).
Material Science
- In material science, the electrochemical conversion of related compounds has been investigated for the synthesis of cyclic and non-cyclic acetals, offering a new approach to liquid-crystalline 1,3-dioxanes (Trutschel et al., 1991). This demonstrates the role of these compounds in advancing materials with specific physical properties.
Medicinal Chemistry
- Synthesis of heterocyclic compounds involving similar structural motifs has led to the development of new analytical reagents and potential therapeutic agents. For instance, new Schiff base compounds derived from similar structures have shown promising inhibitory action against steel corrosion in acidic solutions, indicating their potential industrial applications (Emregül & Hayvalı, 2006).
Analytical Chemistry
- Research on the acid catalysis of formaldehyde condensation reactions for sensitive histochemical demonstration has revealed the utility of related compounds in enhancing fluorescence yield, showing their application in biochemical and medical analysis (Björklund & Stenevi, 1970).
Photophysical Studies
- Studies on luminescent cyclometallated rhodium(III) complexes involving benzaldehyde derivatives have explored their long-lived excited states, contributing to the field of photophysics and photochemistry, potentially impacting the development of new photofunctional materials (Lo et al., 2003).
Propriétés
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)6-7-18-15-5-3-4-14(8-15)11-17;/h3-5,8,11-13H,6-7,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFXENYQBWWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC(=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)

![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2725006.png)



![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)
![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)


![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)